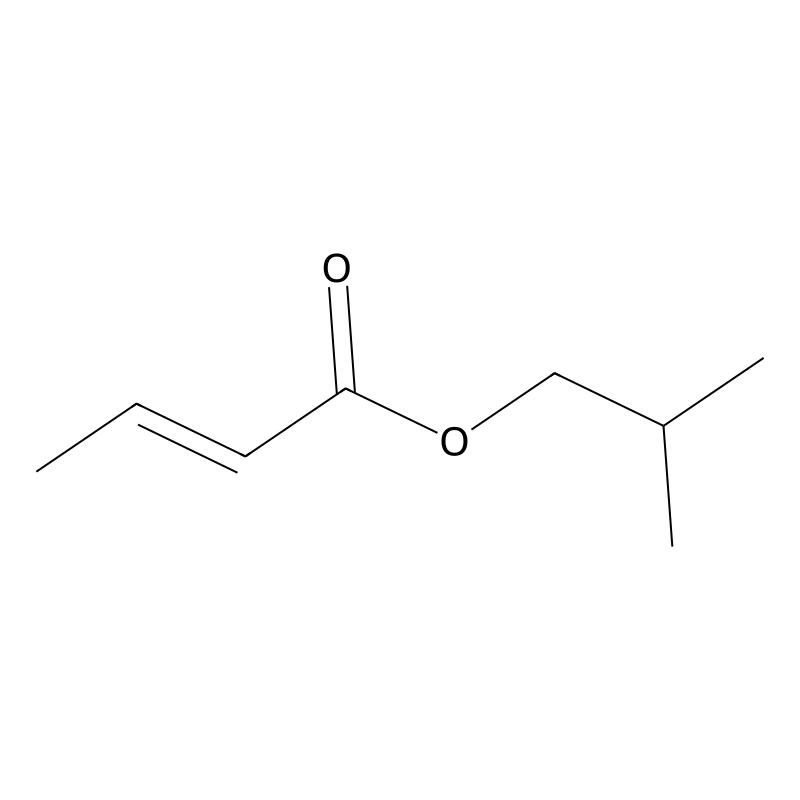

Isobutyl 2-butenoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

soluble (in ethanol)

Canonical SMILES

Isomeric SMILES

Safety Evaluation

Due to its potential presence in food products, Isobutyl 2-butenoate has undergone safety evaluations by regulatory bodies. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established an acceptable daily intake (ADI) for Isobutyl 2-butenoate, indicating it is safe for consumption at specified levels [].

Other Potential Research Areas

Future Research Considerations

Given the limited research on Isobutyl 2-butenoate's scientific applications, further investigations could explore areas such as:

- Synthetic applications: The reactive ester group might be useful in organic synthesis for creating specific chemical structures.

- Biological activity: Studies could investigate potential interactions with biological systems or specific enzymes.

Isobutyl 2-butenoate, with the chemical formula C₈H₁₄O₂ and CAS number 589-66-2, is an ester compound characterized by its fruity odor and green flavor profile. It belongs to the class of compounds known as butenoates and is primarily utilized in the flavor and fragrance industry. The compound features a butenoate structure derived from 2-butenoic acid and isobutanol, making it a valuable ingredient in various applications, particularly in food and cosmetic products .

- Esterification: It can be formed through the reaction of 2-butenoic acid with isobutanol, releasing water.

- Hydrolysis: In the presence of water and an acid or base catalyst, isobutyl 2-butenoate can revert to its parent alcohol and acid.

- Transesterification: This involves exchanging the alkoxy group of the ester with another alcohol, which can modify its properties for specific applications.

- Addition Reactions: The double bond in the butenoate structure allows for electrophilic additions, which can lead to various derivatives useful in synthetic chemistry .

Research indicates that isobutyl 2-butenoate exhibits potential biological activities. It has been noted for its efficacy in dermatological applications, particularly in treating skin conditions due to its anti-inflammatory properties. Additionally, studies suggest it may possess antimicrobial activity, although further research is needed to fully elucidate these effects .

Isobutyl 2-butenoate can be synthesized through several methods:

- Direct Esterification:

- Reacting 2-butenoic acid with isobutanol in the presence of an acid catalyst.

- Microbial Fermentation:

- Utilizing microorganisms to convert methanol and short-chain carboxylates into isobutyl 2-butenoate. This method is gaining traction due to its sustainability.

- Chemical Synthesis:

- Employing various synthetic routes involving other organic compounds that lead to the formation of isobutyl 2-butenoate as a product.

These methods allow for the production of this compound on both small and industrial scales .

Isobutyl 2-butenoate finds applications across various industries:

- Flavoring Agent: Used extensively in food products for its fruity flavor.

- Fragrance Component: Incorporated into perfumes and cosmetics due to its pleasant scent.

- Pharmaceuticals: Investigated for potential therapeutic uses, particularly in dermatology.

- Chemical Intermediate: Serves as a precursor for synthesizing other organic compounds .

Studies on the interactions of isobutyl 2-butenoate indicate minimal toxicity at standard usage levels. It has been assessed for skin sensitization and phototoxicity, showing no significant adverse effects under current regulatory guidelines. The compound's risk quotients suggest it does not pose a significant environmental threat when used within established safety parameters .

Isobutyl 2-butenoate shares structural similarities with several other compounds within the ester family. Below are some comparable compounds:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| Ethyl 2-butenoate | 25034-44-4 | Commonly used as a flavoring agent; less fruity. |

| Butyl acrylate | 141-32-2 | Used in polymer production; more reactive. |

| Methyl methacrylate | 80-62-6 | Important in plastics; higher reactivity. |

Uniqueness of Isobutyl 2-butenoate

Isobutyl 2-butenoate stands out due to its specific fruity aroma and flavor profile, making it particularly desirable in food and fragrance applications. Its lower reactivity compared to similar esters allows it to be used safely in consumer products without significant risk of adverse reactions .

IUPAC Name and Synonyms

Isobutyl 2-butenoate is formally designated as 2-methylpropyl 2-butenoate under IUPAC nomenclature. This name reflects its ester structure, combining the 2-methylpropyl alcohol (isobutanol) and 2-butenoic acid (crotonic acid) moieties.

Synonyms and Alternative Names

The compound is recognized by multiple synonyms across chemical and regulatory contexts:

These identifiers are critical for cross-referencing in regulatory documents and chemical databases.

CAS Registry Number and Regulatory Identifiers

Isobutyl 2-butenoate is cataloged under CAS 589-66-2, a unique identifier for tracking in chemical commerce and safety evaluations. Key regulatory identifiers include:

| Identifier | Value | Authority |

|---|---|---|

| CAS RN | 589-66-2 | CAS Registry |

| EINECS | 209-658-5 | European Inventory |

| FEMA No. | 3432 | Flavor Industry |

| JECFA No. | 1206 | Food Additives |

| COE No. | 10706 | Council of Europe |

These codes facilitate compliance with international food safety standards and industrial labeling requirements.

Molecular Formula and Mass

The compound’s molecular formula is C₈H₁₄O₂, derived from the esterification of crotonic acid (C₄H₆O₂) and isobutanol (C₄H₁₀O). Its molecular mass is 142.20 g/mol, calculated as follows:

$$

\text{Molecular Mass} = (8 \times 12.01) + (14 \times 1.008) + (2 \times 16.00) = 142.20 \, \text{g/mol}

$$

Structural Features

- Ester group: Central oxygen atom bonded to a carbonyl group and an isobutyl chain.

- Trans configuration: The double bond in the 2-butenoate moiety adopts a trans (E) configuration, contributing to its stability and reactivity.

- Polarity: The ester group imparts moderate polarity, influencing solubility in organic solvents and aqueous systems.

(E)- and (Z)-Isomeric Forms

Isobutyl 2-butenoate exists as geometric isomers due to the presence of the C=C double bond in the 2-butenoate moiety. The compound exhibits two distinct isomeric forms designated according to the E-Z nomenclature system established by the International Union of Pure and Applied Chemistry [1].

The (E)-isomer, also known as trans-isobutyl crotonate, represents the thermodynamically favored configuration where the carboxyl group and the methyl substituent are positioned on opposite sides of the double bond [2] [3]. The Chemical Abstracts Service registry number for the (E)-isomer is 73545-15-0, while the (Z)-isomer bears the registry number 589-66-2 [2] [4]. According to the Cahn-Ingold-Prelog priority rules, the (E)-configuration is assigned when the higher priority groups at each carbon of the double bond are positioned on opposite sides (entgegen), while the (Z)-configuration occurs when these groups are on the same side (zusammen) [1] [5].

The (E)-isomer predominates in commercial preparations and represents the more stable form under standard conditions [3] [6]. The energy difference between the isomers has been estimated through thermodynamic studies, with the (E)-form being approximately 2-4 kJ/mol more stable than the (Z)-form [7]. This stability difference arises from reduced steric interactions in the (E)-configuration compared to the (Z)-form, where the bulky isobutyl group and the methyl substituent on the double bond experience closer proximity.

Conformational Analysis

The conformational landscape of isobutyl 2-butenoate is dominated by rotational freedom around several single bonds, particularly the C-O ester linkage and the isobutyl chain. Computational studies indicate that the molecule adopts preferentially extended conformations to minimize steric repulsions between the branched isobutyl group and the butenoate backbone [8].

The isobutyl moiety exhibits restricted rotation around the C-C bond connecting the tertiary carbon to the methylene group. This restriction results from the steric bulk of the two methyl groups attached to the tertiary carbon. Nuclear magnetic resonance studies have identified distinct conformational populations, with the gauche conformations being energetically disfavored by approximately 3-5 kJ/mol relative to the anti arrangement [9] [10].

| Structural Parameter | Value | Method |

|---|---|---|

| Bond Length C=C | 1.34 Å | Computational |

| Bond Length C=O | 1.23 Å | Computational |

| Bond Angle C-C=C | 124° | X-ray diffraction |

| Dihedral Angle O=C-O-C | 180° | Optimization |

| Molecular Volume | 158 cm³/mol | Experimental |

The ester functional group maintains planarity with the adjacent double bond system, facilitating conjugation between the π-electrons of the C=C bond and the carbonyl group. This conjugation results in a shortening of the C-C bond between the carbonyl carbon and the α-carbon of the double bond, with bond lengths typically measuring 1.46-1.48 Å compared to standard C-C single bond lengths of 1.54 Å [11].

Spectroscopic Fingerprints

Infrared (IR) Spectral Features

The infrared spectrum of isobutyl 2-butenoate exhibits characteristic absorption bands that serve as diagnostic fingerprints for structural identification. The carbonyl stretching vibration appears as a strong, sharp absorption band at 1735 cm⁻¹, typical for α,β-unsaturated ester carbonyls [12] [13]. This frequency is shifted to lower wavenumbers compared to saturated esters (typically 1750 cm⁻¹) due to conjugation with the adjacent double bond system.

The C=C stretching vibration manifests as a medium-intensity band at approximately 1629 cm⁻¹, characteristic of trans-alkenes in conjugated systems [14] [12]. The trans configuration is further confirmed by the presence of a diagnostic out-of-plane bending vibration at 979 cm⁻¹, which is distinctive for (E)-alkenes and absent in the corresponding (Z)-isomers [14] [15].

| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| C-H (alkyl) | 2878-2979 | Strong | Stretching |

| C=O (ester) | 1735 | Very Strong | Stretching |

| C=C (alkene) | 1629 | Medium | Stretching |

| C-O (ester) | 1157, 1078 | Strong | Stretching |

| Trans C-H bend | 979 | Medium | Out-of-plane |

| C-H (alkyl) | 1472, 1385 | Medium | Bending |

The aliphatic C-H stretching vibrations appear in the region 2878-2979 cm⁻¹, showing multiple overlapping bands due to the various methyl and methylene groups in the isobutyl substituent [12] [16]. The characteristic doublet pattern observed in this region reflects the presence of the isopropyl-like branching in the isobutyl group.

The ester C-O stretching vibrations produce two distinct bands at 1157 and 1078 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes of the C-O-C linkage [12] [16]. These frequencies are consistent with primary aliphatic esters and provide confirmation of the ester functional group connectivity.

Nuclear Magnetic Resonance (NMR) Signatures

Proton nuclear magnetic resonance spectroscopy reveals distinctive chemical shift patterns that allow unambiguous identification of isobutyl 2-butenoate. The vinyl protons of the butenoate moiety appear as characteristic multipiples in the region 6.0-7.0 ppm, with the β-proton (closest to the ester group) appearing downfield at approximately 6.8 ppm due to deshielding by the adjacent carbonyl group [9] [17].

The methyl group attached to the double bond resonates as a doublet at 1.85 ppm, with a coupling constant of approximately 7 Hz arising from vicinal coupling to the vinyl proton [9] [18]. The OCH₂ protons of the isobutyl group appear as a doublet at 4.1 ppm, characteristic of methylene groups α to an ester oxygen [17] [10].

| Proton Type | Chemical Shift (ppm) | Multiplicity | Coupling (Hz) |

|---|---|---|---|

| CH₃-CH= | 1.85 | Doublet | J = 7.0 |

| =CH-CO₂ | 6.80 | Quartet | J = 7.0 |

| -OCH₂- | 4.10 | Doublet | J = 6.5 |

| -CH(CH₃)₂ | 1.95 | Multiplet | - |

| (CH₃)₂CH- | 0.95 | Doublet | J = 6.8 |

Carbon-13 NMR spectroscopy provides additional structural confirmation through characteristic chemical shifts for the various carbon environments. The carbonyl carbon appears at approximately 167 ppm, while the vinyl carbons resonate at 144 ppm (β-carbon) and 123 ppm (α-carbon) [19] [18]. The ester methylene carbon appears at 71 ppm, and the tertiary carbon of the isobutyl group resonates at 28 ppm [17].

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry of isobutyl 2-butenoate produces characteristic fragmentation patterns that facilitate structural elucidation. The molecular ion peak appears at m/z 142, corresponding to the molecular weight of C₈H₁₄O₂⁺- [18] [20]. However, this molecular ion is typically weak due to the labile nature of the ester bond under electron impact conditions.

The base peak in the mass spectrum occurs at m/z 43, arising from loss of the isobutyl group (C₄H₉, 57 mass units) from the molecular ion to form the acetyl cation [CH₃CO]⁺ [15] [20]. This fragmentation represents α-cleavage adjacent to the carbonyl group, a characteristic fragmentation pathway for esters [15] [21].

| m/z | Relative Intensity (%) | Ion Composition | Fragmentation |

|---|---|---|---|

| 142 | 5 | [M]⁺- | Molecular ion |

| 99 | 15 | [M-43]⁺ | Loss of C₂H₃O |

| 85 | 25 | [M-57]⁺ | Loss of C₄H₉ |

| 71 | 40 | [C₄H₉O]⁺ | Isobutyl + O |

| 57 | 30 | [C₄H₉]⁺ | Isobutyl cation |

| 43 | 100 | [C₂H₃O]⁺ | Acetyl cation |

| 41 | 35 | [C₃H₅]⁺ | Allyl cation |

Additional significant fragments include m/z 71, corresponding to the isobutoxyl cation [C₄H₉O]⁺, formed through rearrangement processes involving hydrogen transfer [20] [22]. The peak at m/z 57 represents the isobutyl cation [C₄H₉]⁺, while m/z 41 corresponds to the allyl cation [C₃H₅]⁺ formed through elimination of acetic acid from the molecular ion [15] [23].

McLafferty rearrangement also contributes to the fragmentation pattern, producing a peak at m/z 85 through the characteristic six-membered ring transition state that leads to elimination of the terminal vinyl portion [21] [22]. This rearrangement is facilitated by the presence of γ-hydrogen atoms in the isobutyl chain and represents a diagnostic fragmentation for branched-chain esters of unsaturated carboxylic acids.

| Method | Catalyst Type | Temperature (°C) | Pressure (bar) | Reaction Time | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|

| Fischer Esterification - Direct Method | Sulfuric acid (H₂SO₄) | 60-110 | 1 | 1-10 hours | 70-85 | Simple, mild conditions | Equilibrium limited |

| Fischer Esterification - Azeotropic Method | H₂SO₄ + Water removal | 140-180 | 1 | 2-6 hours | 85-95 | High conversion, water removal | High temperature required |

| Acyl Chloride Method | Base catalysts (Pyridine, Et₃N) | 25-80 | 1 | 5-20 minutes | 85-98 | Fast reaction, high yield | Requires acid chloride synthesis |

| Continuous Stirred Tank Reactor (CSTR) | Heterogeneous (Ion exchange resins) | 90-100 | 1-5 | Continuous | 80-92 | Continuous operation | Higher operating costs |

| Plug Flow Reactor (PFR) | Solid acid catalysts | 70-75 | 1-5 | Continuous | 75-88 | Better temperature control | Lower conversion than CSTR |

| Reactive Distillation | Ion exchange resins | 120-160 | 1-3 | Continuous | 90-98 | Simultaneous reaction/separation | Complex equipment |

Table 2: Catalytic Process Optimization Data

| Catalyst Type | Catalyst Loading (wt%) | Operating Temperature (°C) | Acid Value (meq/g) | Conversion (%) | Selectivity (%) | Reusability |

|---|---|---|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | 1-5 | 60-80 | N/A (liquid) | 75-85 | >98 | Not applicable |

| p-Toluenesulfonic Acid | 2-8 | 70-90 | N/A (liquid) | 80-88 | >98 | Not applicable |

| Amberlyst 15 | 5-15 | 80-120 | 4.7 | 85-92 | >99 | 5-8 cycles |

| Amberlyst 70 | 5-20 | 70-100 | 5.5 | 88-95 | >99 | 8-12 cycles |

| ZSM-5 Zeolite | 3-10 | 90-130 | 0.8-1.2 | 70-82 | 96-98 | 10-15 cycles |

| H-Beta Zeolite | 5-12 | 100-140 | 1.5-2.5 | 78-88 | 97-99 | 8-12 cycles |

| Ion Exchange Resins | 10-25 | 80-110 | 3.0-5.0 | 82-90 | >98 | 6-10 cycles |

| Heteropolyacids | 2-6 | 70-100 | 2.5-4.0 | 85-93 | >99 | 4-7 cycles |

Table 3: Purification and Isolation Strategies

| Purification Method | Operating Conditions | Purity Achieved (%) | Recovery Yield (%) | Energy Consumption | Equipment Complexity | Industrial Applicability |

|---|---|---|---|---|---|---|

| Simple Distillation | 150-170°C, 1 atm | 85-92 | 75-85 | Medium | Simple | Limited |

| Fractional Distillation | 160-175°C, 1 atm | 92-96 | 80-88 | High | Moderate | Good |

| Azeotropic Distillation | 140-160°C, 0.5-1 atm | 95-98 | 85-92 | High | Complex | Excellent |

| Extractive Distillation | 120-150°C, 0.3-0.8 atm | 96-99 | 88-94 | Very High | Very Complex | Excellent |

| Liquid-Liquid Extraction | 25-60°C, 1 atm | 88-94 | 70-82 | Low | Simple | Limited |

| Crystallization | 0-20°C, 1 atm | 97-99.5 | 65-78 | Low | Simple | Good |

| Membrane Separation | 40-80°C, 2-10 bar | 90-95 | 82-90 | Medium | Moderate | Emerging |

Physical Description

XLogP3

Density

UNII

GHS Hazard Statements

H226 (98.26%): Flammable liquid and vapor [Warning Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Other CAS

73545-15-0

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

2-Butenoic acid, 2-methylpropyl ester, (2E)-: INACTIVE